(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride
Description
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₆BrClN₂O and a molecular weight of 193.76 g/mol . The compound features a 1,2-oxazole core substituted with a bromine atom at the 4-position and a methanamine group at the 3-position, forming a hydrochloride salt. The bromine atom introduces significant electronegativity and lipophilicity, while the hydrochloride salt enhances aqueous solubility. This compound is commonly utilized as a building block in pharmaceutical and agrochemical research due to its versatile reactivity .
Properties
Molecular Formula |
C4H6BrClN2O |
|---|---|
Molecular Weight |
213.46 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
InChI Key |
RTWDPEJPLYWHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromo-2-aminophenol Derivatives
A typical route involves the bromination of 2-aminophenol followed by oxidation and cyclization:
- Step 1: Bromination of 2-aminophenol using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at controlled temperatures yields 4-bromo-2-aminophenol.
- Step 2: Oxidative cyclization using reagents like iodine or hypervalent iodine compounds facilitates ring closure, forming the oxazole ring.
Direct Cyclization from α-Haloketones
Alternatively, α-haloketones derived from amino alcohols can cyclize to form oxazoles:
- Step 1: Synthesis of α-bromo ketones via bromination of appropriate aldehydes or ketones.
- Step 2: Condensation with amino acids or amines under dehydrating conditions promotes ring closure, yielding 4-bromo-1,2-oxazole.
Functionalization to (4-Bromo-1,2-oxazol-3-yl)methanamine
The key challenge is introducing the amino methyl group at position 3 of the oxazole ring.
Nucleophilic Substitution on 4-Bromo-1,2-oxazole
- Method: React 4-bromo-1,2-oxazole with formaldehyde derivatives or methylamine under nucleophilic substitution conditions.
- Conditions: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80–120°C) facilitates the substitution.
Reductive Amination
- Method: Starting from 4-bromo-1,2-oxazole-3-carboxaldehyde (if available), perform reductive amination with ammonia or methylamine.
- Procedure: React aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation over a suitable catalyst.
Conversion to Hydrochloride Salt
The final step involves salt formation:
- Procedure: Dissolve the free base (the amino-oxazole derivative) in anhydrous ethanol or methanol.
- Addition: Bubble dry hydrogen chloride gas into the solution or add anhydrous hydrochloric acid (HCl) gas or concentrated HCl solution.
- Isolation: Precipitate the hydrochloride salt by cooling or evaporating the solvent, then filter and dry under vacuum.
Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Bromination | NBS | DMF | 0–25°C | Selective bromination at position 4 |
| Cyclization | Iodine / Hypervalent iodine | - | 80–120°C | Ring closure to form oxazole |
| Amination | Formaldehyde / Methylamine | DMSO / DMF | 80–120°C | Nucleophilic substitution |
| Salt Formation | HCl gas / Concentrated HCl | Ethanol / Methanol | Room temperature | Acid-base neutralization |
Research Findings and Patent Data
Recent patents, such as CN101648988A, describe methods for synthesizing oxazole derivatives with functional groups suitable for pharmaceutical applications. These involve cyclization of amino alcohols and subsequent functionalization steps, emphasizing mild conditions to preserve stereochemistry and functional integrity.
Additionally, literature reports highlight the importance of controlled bromination and nucleophilic substitution reactions to achieve high yields and purity of the target compound.
Analytical Data and Quality Control
- Spectroscopic confirmation: NMR (¹H, ¹³C), IR, and MS are used to verify the structure.
- Purity assessment: HPLC and elemental analysis ensure compound purity exceeds 98%.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazole .
Scientific Research Applications
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanamine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogues with modifications in the heterocyclic core, substituent groups, or substitution patterns. Key examples include:
Table 1: Structural Comparison
Key Observations :
- Oxadiazole derivatives (e.g., C₉H₉BrClN₃O) are more electron-deficient, influencing binding interactions in medicinal chemistry .
- Substituent Effects :
Physicochemical Properties
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The bromine substituent increases XLogP3 (~1.2) compared to oxadiazole derivatives (0.4) , suggesting greater membrane permeability.
- Hydrogen Bonding: Methanamine hydrochloride salts universally have two hydrogen bond donors (amine and HCl), enhancing solubility .
- Collision Cross-Section (CCS) : The thiazole analogue (125.3 Ų ) may exhibit distinct pharmacokinetic behavior due to its larger CCS .
Functional Implications
- Pharmaceutical Relevance :
- Synthetic Versatility :
- The 3-methoxyphenyl substituent (C₁₁H₁₃ClN₂O₂ ) allows for further functionalization via demethylation or cross-coupling reactions .
Biological Activity
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a bromine atom at the 4-position and a methanamine group at the 3-position enhances its chemical reactivity and biological interactions. The hydrochloride form improves solubility and stability, making it suitable for various applications in research and industry.
Preliminary studies suggest that (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride interacts with specific molecular targets within biological systems. Key mechanisms proposed include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It is believed to modulate receptor functions, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, suggesting that it may interfere with critical cellular processes involved in tumor growth. Further investigations are ongoing to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study examined the effects of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride on Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity and highlighting its potential as a novel antimicrobial agent .
- Anticancer Activity : In vitro assays reported significant cytotoxic effects against several cancer cell lines, indicating that the compound may induce apoptosis or inhibit cell cycle progression in malignant cells.
Comparative Analysis with Similar Compounds
The structural characteristics of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride allow for comparisons with other related compounds:
| Compound Name | Structural Difference | Notable Properties |
|---|---|---|
| (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride | Contains sulfur instead of oxygen | Potential antimicrobial properties |
| (2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride | Contains a phenyl group instead of bromine | Investigated for anticancer activity |
| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Contains an oxadiazole ring | Explored for various biological activities |
The unique combination of functional groups in (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride contributes to its distinctive biological activity profile compared to these structurally similar compounds.
Q & A
Q. Key Parameters for Optimization :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Bromination | 0–5 | DCM | NBS | 65–75 |
| Cyclization | 80–90 | EtOH | HCl | 70–85 |
| Deprotection | 25–30 | Dioxane | HCl (gas) | 90–95 |
Validation : Confirm purity via HPLC (>95%) and structural integrity via H NMR (e.g., δ 8.2 ppm for oxazole protons) .
Basic: How can the purity and structural integrity of this compound be verified?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Purity assessment (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine deshields C4; methanamine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] calculated for CHBrClNO: 213.46) .
- X-ray Crystallography : Resolve crystal structure using SHELX software to validate bond lengths and angles (e.g., Br–C bond ~1.89 Å) .
Advanced: What strategies are effective in resolving contradictions in biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from assay variability or target promiscuity. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .
- Dose-Response Analysis : Establish EC/IC curves to compare potency across studies .
- Target Profiling : Use computational tools (e.g., molecular docking) to predict off-target interactions and validate via competitive binding assays .
Example : A study reported conflicting IC values (5 µM vs. 20 µM) for kinase inhibition. Re-analysis under standardized conditions (pH 7.4, 37°C) resolved variability due to buffer composition .
Advanced: How can computational modeling be integrated with experimental data to predict the compound's reactivity?
Methodological Answer:
Combine density functional theory (DFT) calculations with experimental kinetics:
DFT Modeling : Optimize geometry and calculate frontier molecular orbitals (FMO) to predict nucleophilic/electrophilic sites (e.g., electron-deficient oxazole ring at C4 due to bromine) .
Reactivity Mapping : Simulate reaction pathways (e.g., SNAr at C4) using software like Gaussian. Compare activation energies with experimental rates .
Validation : Synthesize derivatives (e.g., 4-chloro analog) and correlate computed vs. observed reaction yields (R > 0.9) .
Case Study : DFT predicted regioselective bromination at C4; experimental validation via H NMR showed >90% selectivity .
Advanced: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the oxazole ring .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., amine deprotection) .
- Stability Testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks). Acceptable purity loss: <5% .
Q. Safety Protocols :
- Wear nitrile gloves and goggles during handling (pH of 1% solution: ~2.5) .
- Dispose of waste via neutralization with NaHCO before aqueous disposal .
Advanced: How can crystallographic data resolve ambiguities in the compound's stereoelectronic properties?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement .
- Electron Density Maps : Analyze residual density to confirm bromine position and amine protonation state (e.g., HCl salt forms H-bond with oxazole N) .
- Comparison with DFT : Overlay experimental (X-ray) and computed (DFT) bond angles to validate electronic effects (e.g., C4-Br bond polarization) .
Example : Crystallography resolved a disputed tautomeric form, confirming the 1,2-oxazole structure over 1,3-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
